4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide
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Overview
Description
4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 4-methylbenzyl and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-methylbenzylamine with methylsulfonyl chloride to form the intermediate 4-methylbenzyl(methylsulfonyl)amine. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide core can produce amine derivatives .
Scientific Research Applications
4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
- N-(2-ethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
- 4-[(4-Methylbenzyl)(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide
Uniqueness
4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C16H18N2O3S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide |
InChI |
InChI=1S/C16H18N2O3S/c1-12-3-5-13(6-4-12)11-18(22(2,20)21)15-9-7-14(8-10-15)16(17)19/h3-10H,11H2,1-2H3,(H2,17,19) |
InChI Key |
NAKONPPMFDFLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)N)S(=O)(=O)C |
Origin of Product |
United States |
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